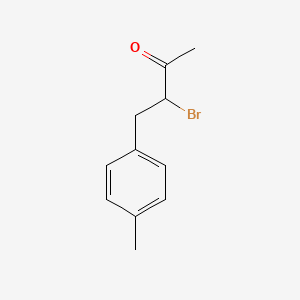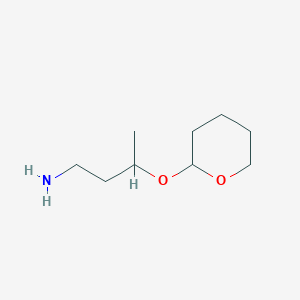
4-Aminooxolane-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminooxolane-3-sulfonic acid is an organic compound characterized by the presence of an amino group, an oxolane ring, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminooxolane-3-sulfonic acid typically involves the reaction of oxolane derivatives with sulfonating agents under controlled conditions. One common method includes the use of oxolane-3-sulfonic acid as a starting material, which is then aminated using ammonia or an amine source under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
4-Aminooxolane-3-sulfonic acid finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which 4-Aminooxolane-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Aminobutane-1-sulfonic acid
- 4-Aminotetrahydrofuran-3-sulfonic acid
- 4-Aminotetrahydropyran-3-sulfonic acid
Comparison: 4-Aminooxolane-3-sulfonic acid is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to similar compounds with different ring systems. This uniqueness makes it a valuable compound for specific applications where the oxolane ring’s reactivity and stability are advantageous .
Propiedades
Fórmula molecular |
C4H9NO4S |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
4-aminooxolane-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8) |
Clave InChI |
NOIOGEUNAFPHIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)


![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)




